molecular formula C21H42O2 B101110 Ethyl nonadecanoate CAS No. 18281-04-4

Ethyl nonadecanoate

Cat. No.: B101110
CAS No.: 18281-04-4
M. Wt: 326.6 g/mol
InChI Key: ICVYQLQYVCXJNE-UHFFFAOYSA-N
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Description

Ethyl nonadecanoate, also known as nonadecanoic acid ethyl ester, is an organic compound with the molecular formula C₂₁H₄₂O₂. It is an ester derived from nonadecanoic acid and ethanol. This compound is characterized by its long carbon chain, making it a member of the fatty acid esters. This compound is commonly used in various industrial applications due to its unique chemical properties.

Scientific Research Applications

Ethyl nonadecanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its role in lipid metabolism and as a component in biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Safety and Hazards

While specific safety and hazard information for Ethyl nonadecanoate is not available in the search results, it is generally recommended to keep the product and empty container away from heat and sources of ignition .

Future Directions

Ethyl nonadecanoate is a biochemical reagent that can be used for life science related research . Its future directions could involve further exploration of its potential applications in this field.

Biochemical Analysis

Biochemical Properties

Ethyl nonadecanoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with fatty acid synthase, an enzyme involved in lipid biosynthesis . This interaction can modulate the enzyme’s activity, affecting the overall lipid metabolism in cells. Additionally, this compound can bind to specific proteins, altering their conformation and function, which may impact various cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the expression of genes involved in lipid metabolism, leading to changes in the levels of specific lipids within cells . Moreover, it can affect cell signaling pathways by interacting with membrane receptors or intracellular signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects various metabolic pathways . Additionally, it can interact with transcription factors, modulating their ability to regulate gene expression . These interactions at the molecular level contribute to the overall effects of this compound on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and function, which may have implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound may cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid metabolism . It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids . These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via fatty acid transport proteins and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as lipid metabolism and signaling .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . It is often localized to lipid droplets, endoplasmic reticulum, and mitochondria, where it participates in lipid metabolism and energy production . Targeting signals and post-translational modifications may direct this compound to these specific compartments, influencing its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl nonadecanoate is typically synthesized through the esterification of nonadecanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:

Nonadecanoic acid+EthanolH₂SO₄Ethyl nonadecanoate+Water\text{Nonadecanoic acid} + \text{Ethanol} \xrightarrow{\text{H₂SO₄}} \text{this compound} + \text{Water} Nonadecanoic acid+EthanolH₂SO₄​Ethyl nonadecanoate+Water

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where nonadecanoic acid and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl nonadecanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to nonadecanoic acid and ethanol.

    Reduction: this compound can be reduced to nonadecanol using reducing agents such as lithium aluminum hydride.

    Oxidation: Although less common, this compound can be oxidized to produce nonadecanoic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Hydrolysis: Nonadecanoic acid and ethanol.

    Reduction: Nonadecanol.

    Oxidation: Nonadecanoic acid.

Comparison with Similar Compounds

    Methyl nonadecanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl octadecanoate: Similar ester but with an 18-carbon chain instead of a 19-carbon chain.

    Ethyl eicosanoate: Similar ester but with a 20-carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its long carbon chain makes it more hydrophobic compared to shorter-chain esters, influencing its solubility and interaction with lipid membranes.

Properties

IUPAC Name

ethyl nonadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYQLQYVCXJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171334
Record name Ethyl nonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18281-04-4
Record name Ethyl nonadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18281-04-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl nonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where is ethyl nonadecanoate naturally found and what are its potential applications?

A1: this compound has been isolated from various plant sources, including Pistacia terebinthus fruits [], Cymbopogon citratus [], and Cyperus sexangularis leaves []. While its biological function within these plants is not fully elucidated, research suggests potential applications in several areas. For instance, Pistacia terebinthus essential oil, rich in this compound, has shown promising anticancer activity against human lung cancer (A549) cell lines []. Additionally, this compound isolated from Cyperus sexangularis leaves, alongside other compounds, exhibited antioxidant, anti-inflammatory, and anti-elastase properties in vitro []. These findings highlight its potential for pharmaceutical and cosmeceutical applications.

Q2: What is the structural characterization of this compound?

A2: Although specific spectroscopic data is not provided within the provided research excerpts, this compound can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide information about its structure, including the presence of specific functional groups and its molecular weight.

Q3: Are there any studies on the structure-activity relationship of this compound?

A4: While the provided research excerpts don't delve deeply into the structure-activity relationship of this compound itself, a study on Buddleja cordata subsp. cordata investigated a series of long-chain esters of 2[4'-hydroxyphenyl]-ethanol, including this compound []. This study highlights the impact of varying the fatty acid chain length on antimycobacterial activity, showcasing the importance of structural modifications in influencing biological properties.

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